molecular formula C20H30O2 B3828364 5,5',6,6,6',6'-hexamethyl-2,2'-bi(bicyclo[2.2.1]heptane)-3,3'-dione

5,5',6,6,6',6'-hexamethyl-2,2'-bi(bicyclo[2.2.1]heptane)-3,3'-dione

Cat. No. B3828364
M. Wt: 302.5 g/mol
InChI Key: CTEHDPNSLFXLOZ-UHFFFAOYSA-N
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Description

Hexamethylbenzene, a compound with a similar name, is a hydrocarbon with the molecular formula C12H18 and the condensed structural formula C6(CH3)6 . It is an aromatic compound and a derivative of benzene, where benzene’s six hydrogen atoms have each been replaced by a methyl group .


Synthesis Analysis

The synthesis of hexamethylbenzene involves the reaction of benzene with excess methyl chloride in the presence of a Friedel-Crafts catalyst such as aluminum chloride .


Molecular Structure Analysis

In 1929, Kathleen Lonsdale reported the crystal structure of hexamethylbenzene, demonstrating that the central ring is hexagonal and flat . This was a historically significant result, both for the field of X-ray crystallography and for understanding aromaticity .


Chemical Reactions Analysis

Hexamethylbenzene can be oxidized to mellitic acid . It has also been used as a solvent for 3 He-NMR spectroscopy .


Physical And Chemical Properties Analysis

Hexamethylbenzene appears as a white crystalline powder. It has a density of 1.0630 g cm−3, a melting point of 165.6 ± 0.7 °C, and a boiling point of 265.2 °C . It is insoluble in water but soluble in acetic acid, acetone, benzene, chloroform, and diethyl ether .

Mechanism of Action

As a solvent, hexamethylbenzene can dissolve other substances. As a ligand in organometallic compounds, it can bind to metal atoms and participate in the formation of complex structures .

properties

IUPAC Name

5,5,6-trimethyl-3-(5,6,6-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanyl)bicyclo[2.2.1]heptan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O2/c1-9-11-7-13(19(9,3)4)15(17(11)21)16-14-8-12(18(16)22)10(2)20(14,5)6/h9-16H,7-8H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTEHDPNSLFXLOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC(C1(C)C)C(C2=O)C3C4CC(C3=O)C(C4(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2,2'-Bibicyclo[2.2.1]heptane]-3,3'-dione, 5,5',6,6,6',6'-hexamethyl-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,5',6,6,6',6'-hexamethyl-2,2'-bi(bicyclo[2.2.1]heptane)-3,3'-dione
Reactant of Route 2
5,5',6,6,6',6'-hexamethyl-2,2'-bi(bicyclo[2.2.1]heptane)-3,3'-dione
Reactant of Route 3
5,5',6,6,6',6'-hexamethyl-2,2'-bi(bicyclo[2.2.1]heptane)-3,3'-dione
Reactant of Route 4
5,5',6,6,6',6'-hexamethyl-2,2'-bi(bicyclo[2.2.1]heptane)-3,3'-dione
Reactant of Route 5
5,5',6,6,6',6'-hexamethyl-2,2'-bi(bicyclo[2.2.1]heptane)-3,3'-dione
Reactant of Route 6
5,5',6,6,6',6'-hexamethyl-2,2'-bi(bicyclo[2.2.1]heptane)-3,3'-dione

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